molecular formula C11H16Si B13813618 Silane, trimethyl(1-phenylethenyl)- CAS No. 1923-01-9

Silane, trimethyl(1-phenylethenyl)-

Cat. No.: B13813618
CAS No.: 1923-01-9
M. Wt: 176.33 g/mol
InChI Key: WNAGIMQWCVOKKX-UHFFFAOYSA-N
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Description

"Silane, trimethyl(1-phenylethenyl)-" (CAS: Not explicitly provided in evidence) is an organosilicon compound characterized by a trimethylsilyl group bonded to a 1-phenylethenyloxy moiety. Its synonyms include Trimethyl[(1-Phenylethenyl)Oxy]Silane, Acetophenone trimethylsilyl enol ether, and α-(Trimethylsiloxy)styrene . Structurally, it consists of a phenyl-substituted ethenyl group linked to a trimethylsilyl ether (Figure 1). This compound is primarily used as a silyl enol ether in organic synthesis, serving as a protective group for carbonyl functionalities or as an intermediate in stereoselective reactions.

Properties

CAS No.

1923-01-9

Molecular Formula

C11H16Si

Molecular Weight

176.33 g/mol

IUPAC Name

trimethyl(1-phenylethenyl)silane

InChI

InChI=1S/C11H16Si/c1-10(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3

InChI Key

WNAGIMQWCVOKKX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Direct Silylation of Terminal Alkynes Followed by Vinylation

A common synthetic route to vinylsilanes like trimethyl(1-phenylethenyl)silane involves the initial preparation of trimethylsilyl-substituted alkynes, followed by regioselective transformations to the vinylsilane.

  • Metalation and Silylation : Terminal alkynes are deprotonated using strong bases such as n-butyllithium or lithium diisopropylamide (LDA), generating acetylide anions which then react with chlorotrimethylsilane to afford trimethylsilyl-substituted alkynes.

  • Vinylsilane Formation : These alkynylsilanes can be converted into vinylsilanes via catalytic or stoichiometric reactions. For example, the reaction of trimethylsilyl-substituted alkynes with Cp2ZrCl2 (zirconocene dichloride) and triethylaluminum (Et3Al) in toluene at room temperature leads to homo-coupling and formation of vinylsilane derivatives.

  • Example : Trimethyl(phenylethynyl)silane subjected to Cp2ZrCl2–Et3Al reagent system yields a mixture of vinylsilane coupling products, including trimethyl(1-phenylethenyl)silane derivatives.

Transition-Metal Catalyzed Silylation

  • Iridium-Catalyzed Direct Silylation : Marciniec and co-workers demonstrated the direct silylation of terminal alkynes using an iridium carbonyl catalyst with iodotrimethylsilane (Me3SiI) and a base such as Hünig’s base. This method allows the formation of vinylsilanes under mild conditions with good regioselectivity.

  • Titanacyclobutene-Mediated Olefination : Another method involves the use of tris(trimethylsilyl) titanacyclobutene intermediates which react with carbonyl compounds to form alkenyl silanes, including trimethyl(1-phenylethenyl)silane analogs. This approach is mild and effective for converting aldehydes and ketones to vinylsilanes.

Organometallic Reagent Systems

  • The combination of zirconocene dichloride and triethylaluminum reagents in toluene facilitates the homo-coupling of silyl-substituted alkynes to yield vinylsilane products. The reaction is typically conducted at room temperature over 18 hours and provides good yields with high regioselectivity.

  • This method avoids side reactions such as cyclic carbometallation when optimized solvent conditions (e.g., toluene rather than hexane) are used.

Comparative Data Table of Preparation Methods

Preparation Method Reagents/Conditions Yield & Selectivity Notes Reference
Metalation of terminal alkyne + TMSCl n-BuLi or LDA, then chlorotrimethylsilane Good yield, regioselective Straightforward, widely used
Cp2ZrCl2 + Et3Al homo-coupling Cp2ZrCl2 (0.5 equiv), Et3Al (1 equiv), toluene, RT, 18 h Good yield, high regioselectivity Avoids cyclic carbometallation with toluene
Iridium-catalyzed direct silylation Iridium carbonyl catalyst, iodotrimethylsilane, Hünig’s base Mild conditions, good regioselectivity Catalytic, single-step silylation
Titanacyclobutene-mediated olefination Cp2Ti(CH2SiMe3)2 thermolysis with Me3SiC≡CSiMe3 Mild, room temperature olefination Converts carbonyls to alkenyl silanes

Summary of Research Findings

  • The Cp2ZrCl2–Et3Al reagent system is a robust method for preparing vinylsilanes from trimethylsilyl-substituted alkynes, including trimethyl(1-phenylethenyl)silane, with good yields and regioselectivity. The solvent choice critically affects side reactions.

  • Direct silylation of terminal alkynes via metalation and reaction with chlorotrimethylsilane remains a foundational synthetic approach.

  • Transition-metal catalysis , especially iridium-catalyzed silylation, offers mild and efficient routes to vinylsilanes, avoiding multi-step procedures.

  • Organometallic intermediates such as titanacyclobutenes provide alternative pathways for vinylsilane synthesis from carbonyl precursors.

Chemical Reactions Analysis

Types of Reactions: Silane, trimethyl(1-phenylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H16Si
  • Molecular Weight : 188.33 g/mol
  • Chemical Structure : The compound consists of a trimethylsilyl group attached to a phenylethenyl moiety, which contributes to its reactivity and interaction with biological targets.

Chemistry

Silane, trimethyl(1-phenylethenyl)- serves as a building block for synthesizing more complex organosilicon compounds. Its unique structure allows for the introduction of functional groups that can modify the properties of resultant compounds.

Biology

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : It scavenges free radicals, reducing oxidative stress within cells.
  • Neuroprotective Effects : Preliminary studies suggest it may inhibit neurodegenerative processes by modulating cell survival pathways.
  • Antimicrobial Properties : Evidence shows it can inhibit the growth of various pathogens.

Medicine

Ongoing research is exploring its potential in drug delivery systems due to its lipophilic nature, which enhances interaction with lipid membranes.

Material Science

The compound is studied for its ability to enhance the properties of polymers and coatings, making it valuable in developing advanced materials.

Case Study 1: Neuroprotective Effects

A study on human neuroblastoma SH-SY5Y cells demonstrated that silane, trimethyl(1-phenylethenyl)- significantly reduced cell death induced by neurotoxic agents such as 6-hydroxydopamine. This suggests potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

In vitro tests evaluated the antimicrobial efficacy of silane, trimethyl(1-phenylethenyl)- against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones in disk diffusion assays, indicating its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveModulates cell survival pathways; inhibits apoptosis
AntimicrobialInhibits growth of bacteria; effective against pathogens

Mechanism of Action

The mechanism by which silane, trimethyl(1-phenylethenyl)- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, facilitating the formation of stable compounds. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Table 1: Key Properties of "Silane, trimethyl(1-phenylethenyl)-" and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Functional Group Key Applications/Properties References
Silane, trimethyl(1-phenylethenyl)- C₁₁H₁₆OSi* ~192.3 (calculated) 1-Phenylethenyloxy, trimethylsilyl Enol ether for carbonyl protection
Trimethylsilyl Chloride C₃H₉ClSi 108.64 Chloride, trimethylsilyl Silylating agent, reactive in nucleophilic substitutions
Trimethyl(3-phenyl-2-propenyl)-Silane Not explicitly provided N/A 3-Phenyl-2-propenyl, trimethylsilyl Market applications in materials science (exact use unspecified)
Trimethylsilane C₃H₁₀Si 74.21 (calculated) Hydrogen, trimethylsilyl Gas-phase reagent in semiconductor manufacturing
Silane, [(3E)-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-penten-1-ynyl]trimethyl C₁₄H₂₈OSi₂ 268.54 Complex alkyne-silyl ether Specialized synthetic intermediate (predicted high thermal stability)
Trimethyl(triphenylplumbylmethyl)silane C₂₂H₂₈PbSi₂ 621.8 (calculated) Triphenylplumbylmethyl, trimethylsilyl Organolead-silicon hybrid; limited applications due to lead toxicity

Note: Molecular formula and weight for "Silane, trimethyl(1-phenylethenyl)-" are inferred from structural analysis due to lack of explicit data in evidence.

Structural and Functional Analysis

Trimethylsilyl Chloride (C₃H₉ClSi): Key Difference: Replaces the phenylethenyloxy group with a chloride. Reactivity: Highly electrophilic due to the labile Si-Cl bond, making it a potent silylating agent for alcohols and amines. In contrast, the target compound’s Si-O bond offers milder reactivity, suited for enolate stabilization .

Trimethyl(3-phenyl-2-propenyl)-Silane :

  • Key Difference : Features a propenyl group instead of an ethenyloxy moiety.
  • Applications : Market reports suggest its use in polymer and material science, though specific data on reactivity or stability are unavailable .

Trimethylsilane (C₃H₁₀Si) :

  • Key Difference : Simplest silane in this group, lacking aryl or ether substituents.
  • Properties : Volatile and flammable gas, contrasting with the target compound’s likely liquid/solid state. Used in thin-film deposition, unlike the target’s role in organic synthesis .

Silane, [(3E)-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-penten-1-ynyl]trimethyl :

  • Key Difference : Contains a branched alkyne and bulky t-butyldimethylsilyl group.
  • Stability : Predicted higher thermal stability (boiling point: ~287.6°C) due to steric hindrance and extended carbon chain .

Trimethyl(triphenylplumbylmethyl)silane: Key Difference: Hybrid lead-silicon structure. Toxicity: Lead content restricts applications despite structural novelty .

Q & A

Basic: What are the established synthesis routes for silane, trimethyl(1-phenylethenyl)-, and how can structural confirmation be achieved?

Answer:
The compound is typically synthesized via Grignard or organometallic coupling reactions. For example, reacting phenylacetylene derivatives with trimethylsilyl chloride under controlled conditions (e.g., 170°C with magnesium as a catalyst) yields the target compound in ~95% purity . Structural confirmation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the silyl group (δ ~0.1 ppm for Si(CH3_3)3_3) and the vinyl-phenyl moiety (δ 5.5–6.5 ppm for vinyl protons) .
  • Mass spectrometry : Molecular ion peaks at m/z 176.33 (C11_{11}H16_{16}Si) .
  • IR spectroscopy : Absence of alkyne C≡C stretches (~2100 cm1^{-1}) confirms complete conversion .

Basic: How can researchers optimize purification methods for silane, trimethyl(1-phenylethenyl)- to minimize byproducts?

Answer:
Common purification challenges include residual Grignard reagents or unreacted starting materials. Recommended steps:

  • Distillation : Fractional distillation under reduced pressure (e.g., 40–60°C at 0.1 mmHg) to isolate the volatile silyl compound .
  • Column chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate non-polar byproducts .
  • Recrystallization : If solid impurities persist, use cold pentane for recrystallization .

Advanced: How to address regioselectivity challenges in synthesizing silane, trimethyl(1-phenylethenyl)- derivatives for polymer applications?

Answer:
Regioselectivity issues arise in vinyl-silyl bond formation. Strategies include:

  • Catalyst tuning : Use palladium catalysts (e.g., Pd(PPh3_3)4_4) to favor α-addition over β-addition in cross-coupling reactions .
  • Steric control : Bulkier ligands (e.g., triphenylphosphine) can direct silyl group attachment to the less hindered position .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to optimize reaction pathways .

Advanced: How to resolve contradictions in spectroscopic data for silane, trimethyl(1-phenylethenyl)- derivatives?

Answer:
Discrepancies in NMR or IR data often stem from:

  • Solvent effects : Compare spectra in deuterated chloroform vs. DMSO to identify solvent-induced shifts .
  • Dynamic stereochemistry : Use variable-temperature NMR to detect conformational changes (e.g., hindered rotation in the vinyl group) .
  • Reference validation : Cross-check with NIST Chemistry WebBook or peer-reviewed spectral libraries to rule out instrumentation errors .

Advanced: What methodologies enable the use of silane, trimethyl(1-phenylethenyl)- in surface modification studies?

Answer:
The compound’s silyl group facilitates covalent bonding to hydroxylated surfaces (e.g., silica nanoparticles or glass):

  • Self-assembled monolayers (SAMs) : Deposit the compound in anhydrous toluene at 80°C for 24 hours, followed by XPS analysis to confirm Si-O-Si linkages .
  • Controlled hydrophobicity : Measure contact angles before/after modification to quantify surface energy changes .
  • Stability testing : Expose modified surfaces to acidic/basic conditions (pH 1–14) and monitor degradation via FTIR .

Advanced: How can silane, trimethyl(1-phenylethenyl)- be integrated into polymer matrices for advanced material design?

Answer:
The compound acts as a crosslinker or terminal modifier in polymers:

  • Radical polymerization : Initiate with AIBN (azobisisobutyronitrile) to incorporate the silyl group into polystyrene backbones .
  • Thermal analysis : Use DSC to measure TgT_g shifts (indicating enhanced rigidity) and TGA to assess thermal stability up to 300°C .
  • Mechanical testing : Compare tensile strength of modified vs. unmodified polymers via ASTM D638 protocols .

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